molecular formula C20H17N5O4 B2594592 N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251628-51-9

N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2594592
CAS RN: 1251628-51-9
M. Wt: 391.387
InChI Key: CIGSVPMEBYMBOR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Activity

Research on analogs of triazolo and pyrazin compounds has demonstrated significant potential in the development of new anticancer and antimicrobial agents. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs showing inhibition activity against HCT 116 cancer cell line and antimicrobial activities (Kumar, G., Kurmarayuni, C., Indupalli, M., Pallapati, R., & Bollikolla, H., 2019). This indicates the potential of N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide in similar applications due to the structural similarities and shared pharmacophore features.

Antiviral and Antitumoral Activity

Compounds with a basis in triazolo[4,3-a]pyrazin structures have shown promise in antiviral and antitumoral applications. Jilloju et al. (2021) reported the synthesis of triazolo[3,4-b][1,3,4]thiadiazine derivatives with potential in vitro anticoronavirus and antitumoral activity, highlighting the versatility of this scaffold in drug development (Jilloju, P. C., Persoons, L., Kurapati, S., Schols, D., de Jonghe, S., Daelemans, D., & Vedula, R. R., 2021).

Neuroprotective Potential

Falsini et al. (2017) identified 1,2,4-triazolo[4,3-a]pyrazin-3-one as a new scaffold for developing adenosine human receptor antagonists, with potential applications in neuroprotection and the treatment of Parkinson's disease (Falsini, M., Squarcialupi, L., Catarzi, D., Varano, F., Betti, M., Dal Ben, D., Marucci, G., Buccioni, M., Volpini, R., De Vita, T., Cavalli, A., & Colotta, V., 2017). This indicates the potential for N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide to be explored in neurodegenerative disease contexts.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-28-15-9-7-14(8-10-15)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)29-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGSVPMEBYMBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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